5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
5-phenyl-4-piperidin-1-ylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3S/c1-3-7-13(8-4-1)14-11-21-17-15(14)16(18-12-19-17)20-9-5-2-6-10-20/h1,3-4,7-8,11-12H,2,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKWVGCXERQXLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the condensation of thiophene-2-carboxamides with formic acid, followed by cyclization to form the thienopyrimidine core . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups such as halogens or alkyl groups.
Scientific Research Applications
5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to therapeutic effects .
Comparison with Similar Compounds
Core Modifications :
- 5,6-Dimethyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine (): The addition of methyl groups at positions 5 and 6 enhances steric bulk, improving CNS penetration (rat brain:plasma Kp = 0.74) but increases susceptibility to oxidative metabolism.
- 5-(4-Chlorophenyl)-4-[4-(3-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (): Substitution with a chlorophenyl group and piperazine ring alters electronic properties and receptor binding, likely enhancing selectivity for serotonin receptors (e.g., 5-HT3Rs) .
Positional Substitutions :
- 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine (): Replacement of the piperidine group with a pyrazolo[3,4-d]pyrimidine moiety shifts activity toward kinase inhibition, as seen in EGFR-targeting derivatives .
Key Findings :
- CNS Penetration: The piperidine group in the target compound improves CNS penetration compared to unsubstituted thienopyrimidines but is outperformed by fluorinated quinazoline cores (Kp > 10) .
- Kinase Inhibition : Aniline-substituted derivatives (e.g., ) demonstrate superior EGFR binding (IC₅₀ < 0.2 μM) due to enhanced hydrophobic interactions .
Pharmacokinetic and Metabolic Stability
- Metabolic Stability: The 5,6-dimethyl-thienopyrimidine core () undergoes rapid oxidative metabolism, limiting its therapeutic utility. In contrast, fluorinated derivatives (e.g., 6-fluoroquinazoline) exhibit improved metabolic stability and CNS penetration .
- Solubility : Polar groups (e.g., hydroxamic acids in ) enhance aqueous solubility but reduce blood-brain barrier permeability compared to lipophilic piperidine substituents .
Biological Activity
5-Phenyl-4-(piperidin-1-yl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Thienopyrimidine Core : This is achieved through cyclization reactions involving thiophene and pyrimidine precursors.
- Substitution Reactions : Introduction of the 5-phenyl and piperidin-1-yl groups via nucleophilic substitution or palladium-catalyzed coupling reactions.
These methods are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors.
Anticancer Properties
Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer activity. For instance, a study demonstrated that derivatives similar to this compound showed cytotoxic effects against various cancer cell lines. Specifically, compounds were evaluated for their inhibitory effects on key enzymes involved in cancer progression:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5k | HepG2 | 40 | Induces apoptosis via caspase activation |
| 5h | MDA-MB-231 | 50 | Cell cycle arrest |
| 5e | HeLa | 45 | Pro-apoptotic signaling |
Notably, compound 5k exhibited the most potent activity against EGFR and CDK2 enzymes with an IC50 value comparable to established kinase inhibitors like sunitinib .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that thienopyrimidine derivatives possess significant antibacterial and antifungal activities. The mechanism often involves the inhibition of bacterial DNA synthesis or disruption of cell wall integrity.
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular signaling pathways. For example:
- PDE4 Inhibition : Compounds with a thienopyrimidine core have been identified as potential phosphodiesterase type 4 (PDE4) inhibitors, which play a crucial role in inflammatory responses.
Case Studies
- Study on Cancer Cell Lines : In vitro studies demonstrated that treatment with thienopyrimidine derivatives led to increased levels of pro-apoptotic proteins such as Bax and caspase-3 while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells .
- Antiviral Activity : Another investigation highlighted the antiviral potential of similar compounds against various viral strains, suggesting that structural modifications can enhance efficacy through improved binding interactions with viral proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
